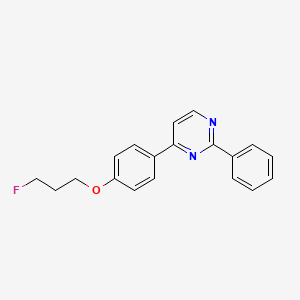
3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether” is a chemical compound with the molecular formula C19H17FN2O . It has a molecular weight of 308.356 . This product is intended for research use only.
Physical And Chemical Properties Analysis
The boiling point of “3-Fluoropropyl 4-(2-phenyl-4-pyrimidinyl)phenyl ether” is predicted to be 402.2±45.0 °C . Other physical and chemical properties such as melting point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
- Medicinal Chemistry and Drug Development Targeted Kinase Inhibitors: Researchers have explored this compound as a potential kinase inhibitor. Its structural features make it suitable for modulating specific kinases involved in disease pathways, such as cancer or inflammatory disorders. Anticancer Agents: Investigations into its antiproliferative effects against cancer cells have been promising. The compound’s ability to interfere with cellular signaling pathways makes it a candidate for further drug development.
- Neuroscience and Neuropharmacology Neuroprotective Properties: Researchers have explored its neuroprotective effects in animal models. These properties could be relevant for conditions involving neuronal damage or oxidative stress.
- Organic Semiconductors : Due to its π-conjugated structure, this compound has been investigated for use in organic electronic devices. It could serve as a building block for organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs) .
- Photovoltaic Applications : Its electron-donating properties make it a potential candidate for organic solar cells. Researchers are exploring its efficiency in converting sunlight into electricity .
- Enzyme Activity Modulation : The compound’s interactions with enzymes have been studied. It may act as an enzyme inhibitor, affecting biochemical pathways. Researchers are keen on understanding its selectivity and mechanism of action .
- Agrochemical Research Pesticide Development: Investigations into its pesticidal properties have been ongoing. Researchers aim to develop environmentally friendly pesticides with improved efficacy and safety profiles.
- Fluorescent Probes and Imaging Agents Fluorescence Properties: The compound exhibits fluorescence, making it useful as a probe in biological imaging. Researchers have explored its applications in cellular imaging and diagnostics.
Materials Science and Organic Electronics
Chemical Biology and Enzyme Inhibition
Propriétés
IUPAC Name |
4-[4-(3-fluoropropoxy)phenyl]-2-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O/c20-12-4-14-23-17-9-7-15(8-10-17)18-11-13-21-19(22-18)16-5-2-1-3-6-16/h1-3,5-11,13H,4,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECBAHXGAXTDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)OCCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

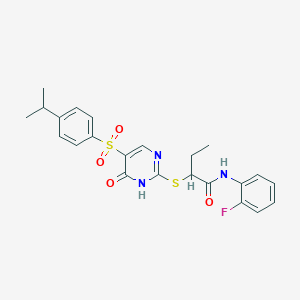
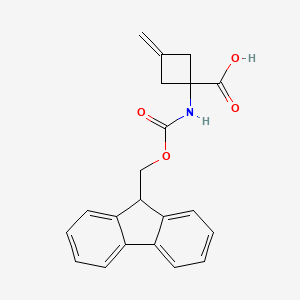
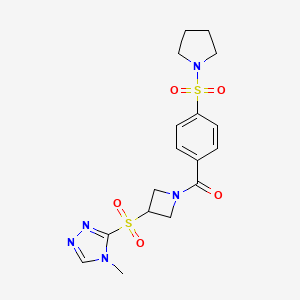
![N-(3-fluorophenyl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2636668.png)


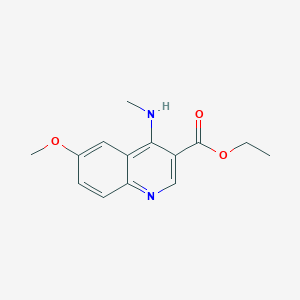
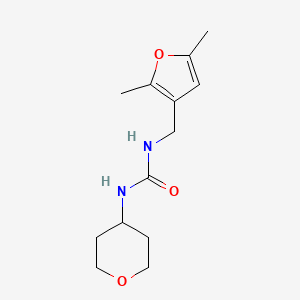
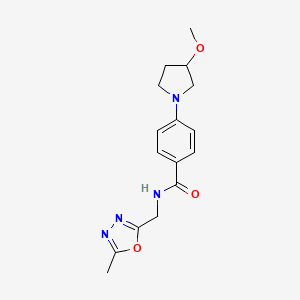

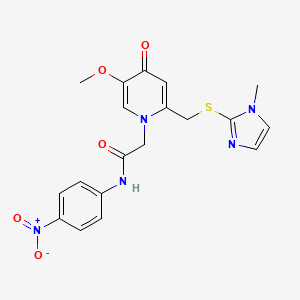
![6-cyclopropyl-2-{[1-(1H-indole-3-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2636678.png)
![2-[(4-Chlorophenyl)methylsulfanyl]-4-[3-(trifluoromethyl)phenoxy]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2636679.png)
